4-ethyl-N-(4-sulfamoylphenyl)thiadiazole-5-carboxamide
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Overview
Description
“4-ethyl-N-(4-sulfamoylphenyl)thiadiazole-5-carboxamide” is a compound that has been studied for its potential insecticidal properties . It belongs to the family of sulfonamides, a group of sulfur-containing insecticides . This compound is a derivative of 1,3,4-thiadiazole, a heterocyclic molecule known for its various biological actions .
Synthesis Analysis
The compound was synthesized using an eco-friendly, simple, and green method . The synthesis involved the development of new N‐(4‐sulfamoylphenyl)‐1,3,4‐thiadiazole‐2‐carboxamide derivatives . The chemical structure of these new compounds was meticulously clarified using spectroscopic techniques and elemental data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Scientific Research Applications
HIV Protease Inhibitors
HIV protease inhibitors are crucial components of antiretroviral therapy. Sulfonamides have been investigated as potential inhibitors of HIV protease, aiming to suppress viral replication and improve patient outcomes.
These applications highlight the versatility of 4-ethyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide in medicinal chemistry and drug development. Further studies are needed to elucidate its mechanisms, optimize its properties, and explore additional therapeutic avenues. If you’d like more detailed information on any specific application, feel free to ask! 🌟
Udhayasurian R, Sivakumar K, et al (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivative. Ann Trop & Public Health, 23(7), 1152-1156. DOI: 10.36295/ASRO.2020.23740 Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives (PDF)
Mechanism of Action
Target of Action
The compound 4-ethyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide belongs to the class of sulfonamides . Sulfonamides are a significant class of drugs in the pharmaceutical industry, known for their diverse biological properties . They are widely used as anticancer, anti-inflammatory, antiviral agents, and are well known for their antibacterial and enzyme inhibitor properties .
Mode of Action
Sulfonamides, in general, are known to inhibit the enzyme involved in the synthesis of folic acid, a crucial component for bacterial growth . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, thereby inhibiting their growth .
Biochemical Pathways
Sulfonamides affect the biochemical pathway involved in the synthesis of folic acid . By inhibiting the enzyme involved in this pathway, they prevent the production of folic acid, which is essential for bacterial growth . The downstream effect of this inhibition is the prevention of bacterial proliferation .
Pharmacokinetics
Sulfonamides, as a class, are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The primary result of the action of sulfonamides, including 4-ethyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide, is the inhibition of bacterial growth . This is achieved by preventing the synthesis of folic acid, which is essential for bacterial proliferation .
properties
IUPAC Name |
4-ethyl-N-(4-sulfamoylphenyl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S2/c1-2-9-10(19-15-14-9)11(16)13-7-3-5-8(6-4-7)20(12,17)18/h3-6H,2H2,1H3,(H,13,16)(H2,12,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSBSLUTUOPQJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide |
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